molecular formula C15H13Br2N5O3 B2678213 (2E)-2-{3,5-dibromo-2-[(4-nitrobenzyl)oxy]benzylidene}hydrazinecarboximidamide CAS No. 725276-62-0

(2E)-2-{3,5-dibromo-2-[(4-nitrobenzyl)oxy]benzylidene}hydrazinecarboximidamide

Cat. No.: B2678213
CAS No.: 725276-62-0
M. Wt: 471.109
InChI Key: ZUQYMOJPJREUID-IFRROFPPSA-N
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Description

The compound (2E)-2-{3,5-dibromo-2-[(4-nitrobenzyl)oxy]benzylidene}hydrazinecarboximidamide is a complex organic molecule characterized by its unique structure, which includes bromine, nitro, and hydrazinecarboximidamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{3,5-dibromo-2-[(4-nitrobenzyl)oxy]benzylidene}hydrazinecarboximidamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 3,5-dibromo-2-hydroxybenzaldehyde and 4-nitrobenzyl bromide.

    Formation of Benzylidene Intermediate: The 3,5-dibromo-2-hydroxybenzaldehyde is reacted with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate to form the benzylidene intermediate.

    Hydrazinecarboximidamide Formation: The benzylidene intermediate is then reacted with hydrazinecarboximidamide under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.

    Reduction: The compound can be reduced using reagents like sodium borohydride or hydrogenation catalysts.

    Substitution: The bromine atoms can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

Major Products

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (2E)-2-{3,5-dibromo-2-[(4-nitrobenzyl)oxy]benzylidene}hydrazinecarboximidamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

Due to its structural complexity, the compound may interact with various biological targets, making it a potential lead compound in medicinal chemistry for the development of new therapeutic agents.

Industry

In materials science, the compound can be used in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The exact mechanism of action of (2E)-2-{3,5-dibromo-2-[(4-nitrobenzyl)oxy]benzylidene}hydrazinecarboximidamide would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of bromine and nitro groups suggests potential for electrophilic interactions and redox activity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-{3,5-dibromo-2-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboximidamide
  • (2E)-2-{3,5-dibromo-2-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide

Uniqueness

The presence of the nitro group in (2E)-2-{3,5-dibromo-2-[(4-nitrobenzyl)oxy]benzylidene}hydrazinecarboximidamide distinguishes it from similar compounds, potentially enhancing its reactivity and biological activity. The combination of bromine and nitro groups also provides unique opportunities for further chemical modifications and applications.

This detailed overview highlights the significant aspects of this compound, from its synthesis to its potential applications in various fields

Properties

IUPAC Name

2-[(E)-[3,5-dibromo-2-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Br2N5O3/c16-11-5-10(7-20-21-15(18)19)14(13(17)6-11)25-8-9-1-3-12(4-2-9)22(23)24/h1-7H,8H2,(H4,18,19,21)/b20-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQYMOJPJREUID-IFRROFPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2Br)Br)C=NN=C(N)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2Br)Br)/C=N/N=C(N)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Br2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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